(S)-(3-Pyrrolidineoxy)tetrahydro-2H-pyran
Overview
Description
(S)-(3-Pyrrolidineoxy)tetrahydro-2H-pyran is a synthetic compound notable for its distinctive chemical structure and potential applications in various scientific fields. The presence of both pyrrolidine and tetrahydro-2H-pyran rings in its structure contributes to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-(3-Pyrrolidineoxy)tetrahydro-2H-pyran involves a series of organic reactions designed to assemble the complex structure from simpler precursors. Typical synthetic routes may include:
Pyrrolidine Ring Formation: : One approach is to initiate with the formation of the pyrrolidine ring through a cyclization reaction involving appropriate amines and alkyl halides.
Tetrahydro-2H-pyran Ring Formation: : Subsequent steps involve constructing the tetrahydro-2H-pyran ring. This often involves the use of dihydropyran and various catalysts under controlled conditions.
Coupling Reactions: : The final stages often involve coupling the two ring systems via oxygenation reactions to form the complete this compound molecule.
Industrial Production Methods
On an industrial scale, the production of this compound may leverage efficient catalytic processes to optimize yields and cost-effectiveness. Techniques such as continuous flow chemistry and process intensification are common in scaling up the production of such complex molecules.
Chemical Reactions Analysis
Types of Reactions
(S)-(3-Pyrrolidineoxy)tetrahydro-2H-pyran can undergo several types of chemical reactions:
Oxidation: : Under controlled conditions, the compound may be oxidized to introduce functional groups or modify existing ones.
Reduction: : Reductive reactions can be used to simplify its structure or prepare it for further functionalization.
Substitution: : The compound's functional groups make it amenable to various substitution reactions, modifying its chemical properties.
Common Reagents and Conditions
Oxidizing Agents: : Reagents like m-CPBA (meta-Chloroperbenzoic acid) or PCC (Pyridinium chlorochromate) for oxidation.
Reducing Agents: : Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) for reduction reactions.
Solvents: : Organic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), or dimethylformamide (DMF) are commonly used.
Major Products Formed
The major products of these reactions often depend on the specific conditions but can include various oxidized or reduced forms of the original compound, with potentially novel chemical functionalities.
Scientific Research Applications
(S)-(3-Pyrrolidineoxy)tetrahydro-2H-pyran finds applications in several fields:
Chemistry: : Used as a reagent in organic synthesis to develop new chemical entities.
Biology: : Studied for its potential biological activities, including enzyme inhibition or receptor modulation.
Medicine: : Investigated for pharmaceutical applications due to its unique structure and bioactivity.
Mechanism of Action
The compound's mechanism of action is typically related to its interaction with molecular targets such as enzymes or receptors. Its unique structure allows it to fit into specific binding sites, affecting biochemical pathways.
Comparison with Similar Compounds
Comparison
(S)-Tetrahydrofuran: : While (S)-(3-Pyrrolidineoxy)tetrahydro-2H-pyran and (S)-tetrahydrofuran both contain oxygenated ring systems, the former's additional pyrrolidine ring imparts distinct reactivity and biological activity.
(S)-Pyrrolidinyl compounds: : Similar in containing the pyrrolidine ring, but the presence of the tetrahydro-2H-pyran differentiates its physical and chemical properties.
List of Similar Compounds
(S)-Tetrahydrofuran
(S)-Pyrrolidinylmethanol
(S)-Pyrrolidinylcarbinol
This compound is a compound with diverse applications and unique chemical properties. Its synthesis, reactivity, and potential in scientific research make it an interesting subject for continued study.
Properties
IUPAC Name |
3-[(2S)-oxan-2-yl]oxypyrrolidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO2/c1-2-6-11-9(3-1)12-8-4-5-10-7-8/h8-10H,1-7H2/t8?,9-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCZDMBKPCOKANB-GKAPJAKFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)OC2CCNC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCO[C@H](C1)OC2CCNC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30719315 | |
Record name | 3-{[(2S)-Oxan-2-yl]oxy}pyrrolidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30719315 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
204973-53-5 | |
Record name | 3-{[(2S)-Oxan-2-yl]oxy}pyrrolidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30719315 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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